molecular formula C18H27N5O2 B5633285 N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide

N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide

Cat. No.: B5633285
M. Wt: 345.4 g/mol
InChI Key: JSJTYWMQUQIRPB-CVEARBPZSA-N
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Description

N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and an oxane ring, making it an interesting subject for chemical research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminopyrimidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide stands out due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(3R,4S)-1-[(2-aminopyrimidin-5-yl)methyl]-4-cyclopropylpyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c19-18-20-7-12(8-21-18)9-23-10-15(13-1-2-13)16(11-23)22-17(24)14-3-5-25-6-4-14/h7-8,13-16H,1-6,9-11H2,(H,22,24)(H2,19,20,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJTYWMQUQIRPB-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2NC(=O)C3CCOCC3)CC4=CN=C(N=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2NC(=O)C3CCOCC3)CC4=CN=C(N=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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